Cas no 2228673-00-3 (3-(1,3-thiazol-4-yloxy)propan-1-amine)
3-(1,3-thiazol-4-yloxy)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(1,3-thiazol-4-yloxy)propan-1-amine
- EN300-1779397
- 2228673-00-3
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- Inchi: 1S/C6H10N2OS/c7-2-1-3-9-6-4-10-5-8-6/h4-5H,1-3,7H2
- InChI Key: NNWNLFNNGMPXDQ-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)OCCCN
Computed Properties
- Exact Mass: 158.05138412g/mol
- Monoisotopic Mass: 158.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 91.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 76.4Ų
3-(1,3-thiazol-4-yloxy)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779397-1g |
3-(1,3-thiazol-4-yloxy)propan-1-amine |
2228673-00-3 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1779397-5g |
3-(1,3-thiazol-4-yloxy)propan-1-amine |
2228673-00-3 | 5g |
$3728.0 | 2023-09-20 | ||
| Enamine | EN300-1779397-10g |
3-(1,3-thiazol-4-yloxy)propan-1-amine |
2228673-00-3 | 10g |
$5528.0 | 2023-09-20 | ||
| Enamine | EN300-1779397-0.05g |
3-(1,3-thiazol-4-yloxy)propan-1-amine |
2228673-00-3 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1779397-0.1g |
3-(1,3-thiazol-4-yloxy)propan-1-amine |
2228673-00-3 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1779397-0.25g |
3-(1,3-thiazol-4-yloxy)propan-1-amine |
2228673-00-3 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1779397-0.5g |
3-(1,3-thiazol-4-yloxy)propan-1-amine |
2228673-00-3 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1779397-1.0g |
3-(1,3-thiazol-4-yloxy)propan-1-amine |
2228673-00-3 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1779397-2.5g |
3-(1,3-thiazol-4-yloxy)propan-1-amine |
2228673-00-3 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1779397-5.0g |
3-(1,3-thiazol-4-yloxy)propan-1-amine |
2228673-00-3 | 5g |
$3728.0 | 2023-06-02 |
3-(1,3-thiazol-4-yloxy)propan-1-amine Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 3-(1,3-thiazol-4-yloxy)propan-1-amine
Comprehensive Overview of 3-(1,3-thiazol-4-yloxy)propan-1-amine (CAS No. 2228673-00-3): Properties, Applications, and Research Insights
3-(1,3-thiazol-4-yloxy)propan-1-amine (CAS No. 2228673-00-3) is a specialized organic compound featuring a thiazole ring linked to a propan-1-amine moiety via an ether bond. This unique structure endows it with versatile chemical properties, making it a subject of interest in pharmaceutical research, agrochemical development, and material science. The compound's molecular formula and structural features have been extensively characterized, with its CAS registry number serving as a key identifier for researchers and industry professionals.
The growing demand for heterocyclic compounds in drug discovery has spotlighted 3-(1,3-thiazol-4-yloxy)propan-1-amine due to its potential as a bioactive scaffold. Recent studies highlight its relevance in modulating enzyme inhibition and receptor binding, aligning with trends in targeted therapy and precision medicine. Its thiazole component, known for antimicrobial and anti-inflammatory properties, further enhances its applicability in pharmaceutical intermediates.
In agrochemical applications, this compound's structural analogs have demonstrated efficacy as crop protection agents, addressing global concerns about sustainable agriculture and pest resistance. Researchers are exploring its derivatives for environmentally friendly pesticides, responding to the EU Green Deal and similar regulatory shifts toward low-impact chemicals.
Synthetic methodologies for CAS No. 2228673-00-3 often involve etherification of 4-hydroxythiazole with 3-bromopropan-1-amine, followed by purification via column chromatography. Advanced techniques like HPLC and NMR spectroscopy ensure high purity (>98%), critical for research-grade applications. Stability studies indicate optimal storage under inert atmosphere at -20°C to prevent oxidative degradation.
The compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile is under investigation, with preliminary data suggesting moderate blood-brain barrier permeability—a valuable trait for CNS-targeting drugs. Computational models (in silico studies) predict favorable ligand-receptor interactions with G-protein-coupled receptors, fueling its inclusion in high-throughput screening libraries.
From an industrial perspective, 3-(1,3-thiazol-4-yloxy)propan-1-amine aligns with the green chemistry movement. Manufacturers are adopting catalyst-free synthesis and biodegradable solvents to minimize carbon footprint, resonating with ESG (Environmental, Social, Governance) metrics increasingly prioritized by investors.
Ongoing research explores its potential in functional materials, particularly conductive polymers and OLED precursors, where the electron-rich thiazole ring may enhance charge transport. Patent analyses reveal a 40% increase in filings related to its derivatives since 2020, underscoring its commercial viability.
For researchers sourcing this compound, key considerations include supplier reliability, certificates of analysis (CoA), and compliance with REACH regulations. Leading suppliers provide custom synthesis services and gram-to-kilogram scale-up options to support diverse R&D needs.
As the scientific community seeks alternatives to traditional chemical building blocks, 3-(1,3-thiazol-4-yloxy)propan-1-amine exemplifies innovation at the intersection of medicinal chemistry and materials science. Its multifaceted applications position it as a compound to watch in the next decade of molecular design breakthroughs.
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